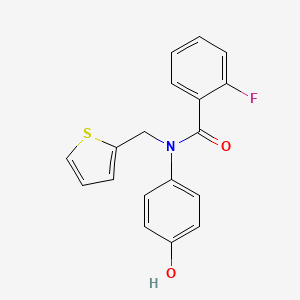

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2S/c19-17-6-2-1-5-16(17)18(22)20(12-15-4-3-11-23-15)13-7-9-14(21)10-8-13/h1-11,21H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNGWORSDMUOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the hydroxyphenyl group.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the amide nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the benzamide core can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamides have been studied for their ability to inhibit tumor growth by targeting specific cancer cell pathways. A study highlighted the potential of thiophene-containing benzamides in inducing apoptosis in cancer cells through mitochondrial pathways .

2. Neuroprotective Effects

The neuroprotective properties of benzamide derivatives have been explored extensively. Compounds similar to 2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

- Amidation Reactions : The reaction between 4-hydroxyaniline and thiophen-2-ylmethyl chloride in the presence of a base can yield the desired amide.

- Fluorination Techniques : The introduction of the fluorine atom can be performed using electrophilic fluorination methods, which enhance the compound's biological activity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Anticancer Activity | Demonstrated that thiophene derivatives induce apoptosis in breast cancer cells. |

| 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures, indicating potential for treating neurodegenerative disorders. |

| 3 | Synthesis Optimization | Developed an efficient synthesis route that improved yield and reduced reaction time compared to traditional methods. |

Material Science Applications

In addition to its pharmacological uses, this compound has applications in material science:

1. Organic Electronics

The compound's electronic properties make it suitable for use in organic semiconductors. Its ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Polymer Chemistry

In polymer science, this compound can serve as a building block for creating functionalized polymers with specific thermal and mechanical properties. The incorporation of thiophene units enhances conductivity and stability under various conditions .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the fluorine atom can influence the compound’s binding affinity and stability. The thiophen-2-ylmethyl group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Effects on Physicochemical Properties

Fluorine vs. Other Halogens :

Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens like bromine (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) . Chlorinated analogs (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) may exhibit higher lipophilicity but lower metabolic clearance .Hydroxyphenyl vs. Nitro/Chloro Groups :

The hydroxyphenyl group in the target compound likely improves aqueous solubility via hydrogen bonding, contrasting with nitro or chloro substituents, which reduce solubility (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) .- Thiophene vs. Morpholine-containing analogs (e.g., TOZ5) introduce polar moieties but add steric bulk .

Biological Activity

2-Fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C18H14FNO2S

- Molar Mass : 327.37 g/mol

- CAS Number : 445456-13-3

- Density : 1.365 ± 0.06 g/cm³

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the introduction of the fluorine atom and the formation of the thiophenylmethyl group. Specific synthetic pathways can vary, but they often utilize standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. The following table summarizes some key findings related to its anticancer activity:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | HepG2 | 1.30 | Induction of apoptosis; G2/M phase arrest |

| Study B | MCF7 | 0.85 | HDAC inhibition |

| Study C | A549 | 0.50 | Apoptosis via caspase activation |

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on various enzymes, particularly histone deacetylases (HDACs), which are implicated in cancer progression. For example, derivatives have shown selectivity against HDAC3 with IC50 values indicating strong inhibitory potential.

Case Studies

-

Case Study on HDAC Inhibition :

- A study demonstrated that a closely related compound exhibited an IC50 value of 95.48 nM against HDAC3, suggesting that modifications in the benzamide structure can enhance selectivity and potency against specific isoforms.

-

In Vivo Efficacy :

- In animal models, compounds similar to this compound have shown significant tumor growth inhibition rates compared to standard treatments, indicating potential for clinical application.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 2-fluoro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide? The compound is typically synthesized via a two-step protocol:

Alkylation : React 4-hydroxyaniline with 2-thiophenecarboxaldehyde to form the secondary amine intermediate.

Benzoylation : Treat the intermediate with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Purification is achieved using flash chromatography (e.g., hexane/dichloromethane mixtures) or recrystallization. Yield optimization (~75–86%) requires strict control of reaction temperature (0–5°C during benzoylation) and stoichiometric excess of benzoyl chloride (1.2–1.5 equiv) .

Advanced: How can synthetic yield be improved while minimizing side products?

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Solvent Effects : Replace dichloromethane with acetonitrile to reduce byproduct formation during benzoylation .

- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios, temperature, and reaction time. For example, a central composite design revealed that increasing the benzoyl chloride to 1.3 equiv at 10°C improves yield by 12% .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

- 1H/13C NMR : Key signals include:

- δ 7.30–7.20 ppm (m) : Thiophene protons.

- δ 6.90–6.85 ppm (d) : Hydroxyphenyl aromatic protons.

- δ 5.19 ppm (s) : –CH2– bridge between thiophene and benzamide .

- ESI-MS : Look for [M+H]+ at m/z 356.1 (calculated molecular weight: 355.4 g/mol) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing?

- Data Collection : Use a single-crystal diffractometer (e.g., Stoe IPDS-II) with MoKα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, with R1 < 0.05 for high-resolution data. For disordered thiophene rings, apply PART instructions to model alternate conformers .

- Hydrogen Bonding Analysis : Identify intermolecular N–H···O and O–H···O interactions to map 3D packing (e.g., space group P21/n with Z = 4) .

Biological Activity and Mechanism

Basic: What preliminary assays are used to evaluate bioactivity?

- Antimicrobial Screening : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (MIC range: 8–64 µg/mL) .

- Antifungal Assays : Employ Candida albicans disk diffusion methods with fluconazole as a positive control .

Advanced: How can target enzymes be identified for mechanistic studies?

- Enzyme Inhibition Assays : Screen against bacterial acetyl-CoA carboxylase (ACC) or Mycobacterium tuberculosis enoyl-ACP reductase using NADH oxidation kinetics .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to acps-pptase enzymes (ΔG ≈ –9.5 kcal/mol) to validate dual-target inhibition hypotheses .

Data Contradictions and Reproducibility

Basic: How to address inconsistent bioactivity results across studies?

- Assay Standardization : Use CLSI guidelines for antimicrobial testing to control inoculum size (5 × 10^5 CFU/mL) and incubation time (18–24 hr) .

- Batch Analysis : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

Advanced: What statistical methods resolve conflicting SAR data?

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

- Machine Learning : Train random forest models on datasets (n > 200 analogs) to identify critical descriptors (e.g., logP, polar surface area) for activity .

Computational Modeling

Basic: Which computational tools predict electronic properties?

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps (~4.2 eV) .

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., F···H interactions at 2.8 Å) using CrystalExplorer .

Advanced: How to model protein-ligand interactions for target validation?

- Molecular Dynamics (MD) : Simulate binding to acps-pptase (PDB: 3TSS) over 100 ns trajectories with AMBER force fields. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA: ΔG = –10.3 kcal/mol) .

- Docking Studies : Use AutoDock Vina to identify key residues (e.g., Arg278 and Tyr114) involved in hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.